L-Alanine

Description

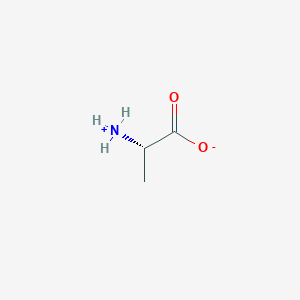

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

role of L-Alanine in the glucose-alanine cycle

An In-depth Technical Guide to the Role of L-Alanine in the Glucose-Alanine Cycle

Abstract

The Glucose-Alanine Cycle, or Cahill Cycle, represents a critical metabolic pathway that facilitates inter-organ communication between skeletal muscle and the liver. This guide provides a comprehensive examination of the cycle, with a specific focus on the pivotal role of L-Alanine as the primary vehicle for nitrogen and carbon transport. We will dissect the biochemical mechanisms, explore the physiological significance in maintaining nitrogen and glucose homeostasis, detail the regulatory controls, and present modern experimental methodologies for its study. Furthermore, this document delves into the cycle's emerging relevance in various pathological states, including liver disease and oncology, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Nexus of Carbon and Nitrogen Metabolism

In metabolic states characterized by high energy demand or limited glucose availability, such as fasting or prolonged exercise, peripheral tissues like skeletal muscle must resort to the catabolism of amino acids for fuel.[1] This process, however, liberates ammonia (NH₃), a potent neurotoxin. Skeletal muscle lacks the enzymatic machinery of the urea cycle to safely dispose of this nitrogenous waste.[2] To circumvent this limitation, the body employs an elegant shuttle system: the Glucose-Alanine Cycle.

This cycle serves a dual purpose:

-

Nitrogen Transport : It provides a non-toxic mechanism to transport excess amino groups from the muscle to the liver for conversion into urea.[3][4]

-

Carbon Skeleton Recycling : It shuttles the carbon skeletons of amino acids, in the form of pyruvate, to the liver to serve as a substrate for gluconeogenesis, thereby regenerating glucose for tissues with high energy demands.[4][5]

At the heart of this inter-organ loop is L-Alanine, an amino acid uniquely suited for this transport role. This guide will explore the precise biochemical transformations and physiological imperatives that define L-Alanine's function in this indispensable metabolic pathway.

The Biochemical Core: A Mechanistic Breakdown of the Cycle

The Glucose-Alanine cycle is a continuous loop involving distinct but coordinated biochemical events in the muscle and the liver.

In Skeletal Muscle: Synthesis of L-Alanine

During periods of high metabolic activity or fasting, muscle proteins are broken down into their constituent amino acids. The amino groups from these amino acids, particularly branched-chain amino acids (BCAAs), are transferred to α-ketoglutarate to form glutamate.[6] Simultaneously, glycolysis yields pyruvate from glucose.

The key reaction involves the enzyme Alanine Aminotransferase (ALT) , also known as Glutamic-Pyruvic Transaminase (GPT). ALT catalyzes the transfer of the amino group from glutamate to pyruvate.[6][7] This transamination reaction produces L-Alanine and regenerates α-ketoglutarate, which can then accept another amino group.[8][9]

-

Reaction: Glutamate + Pyruvate ⇌ L-Alanine + α-Ketoglutarate

The newly synthesized L-Alanine is then released from the muscle into the bloodstream.[5]

In the Liver: Deamination and Gluconeogenesis

L-Alanine travels via the circulatory system to the liver, where the reverse process occurs.[10]

-

Transamination: Hepatic Alanine Aminotransferase (ALT) transfers the amino group from L-Alanine to α-ketoglutarate, reforming pyruvate and glutamate.[8]

-

Nitrogen Disposal: The amino group from glutamate is released as ammonia (NH₄⁺) within the mitochondria. This ammonia is then safely incorporated into the urea cycle and ultimately excreted by the kidneys.[8][10]

-

Carbon Re-utilization (Gluconeogenesis): The carbon skeleton, now in the form of pyruvate, serves as a primary substrate for gluconeogenesis.[11][12] The liver invests energy (ATP and GTP) to convert two molecules of pyruvate back into one molecule of glucose.

-

Glucose Release: The newly synthesized glucose is released from the liver into the bloodstream, where it can be taken up by skeletal muscle and other tissues to be used for energy, thus completing the cycle.[13]

Physiological Significance and Regulation

The Glucose-Alanine Cycle is crucial during catabolic states. Its activity is heightened during prolonged fasting, exercise, and in conditions of metabolic stress.[3][14]

Comparison with the Cori Cycle

The Glucose-Alanine Cycle is often compared to the Cori Cycle, which transports lactate from muscle to the liver for gluconeogenesis. While both recycle 3-carbon units back to the liver, they have distinct roles and energetic implications.

| Feature | Glucose-Alanine Cycle | Cori Cycle |

| Molecule Transported | L-Alanine | Lactate |

| Primary Function | Transports nitrogen and carbon | Transports carbon only |

| Metabolic State | Primarily fasting, protein catabolism | Anaerobic exercise |

| Redox State | Conserves NADH in muscle | Consumes NADH in muscle (Pyruvate to Lactate) |

| Energy Cost | Higher net cost due to the urea cycle[6] | Lower net cost |

The key advantage of the Glucose-Alanine cycle is its dual function of nitrogen removal, which the Cori cycle does not perform.[4][6]

Regulation

The flux through the Glucose-Alanine cycle is regulated by several factors:

-

Substrate Availability: The rate of the cycle is directly influenced by the availability of its precursors. Increased muscle protein breakdown elevates intracellular amino acid concentrations, while accelerated glycolysis provides pyruvate.

-

Hormonal Control:

-

Cortisol and Glucagon: These catabolic hormones, elevated during fasting and stress, stimulate muscle proteolysis and hepatic gluconeogenesis, thereby promoting the cycle.

-

Insulin: This anabolic hormone suppresses muscle protein breakdown and hepatic gluconeogenesis, thus inhibiting the cycle.

-

Recent studies have shown that during prolonged fasting, skeletal muscle-derived alanine becomes a rate-controlling factor for hepatic mitochondrial oxidation and, consequently, for glucose production.[7]

Experimental Methodologies for Studying the Cycle

Investigating the dynamics of the Glucose-Alanine cycle in vivo requires sophisticated techniques capable of measuring inter-organ metabolite flux.

Stable Isotope Tracer Analysis

The gold standard for quantifying metabolic fluxes is the use of stable isotope tracers. This methodology allows for the direct measurement of the rate of appearance and disappearance of metabolites in the bloodstream.

-

Principle: A substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) is infused into a subject. By measuring the isotopic enrichment of the substrate and its metabolic products in blood samples over time, researchers can calculate the rates of production and utilization.

-

Example Application: Infusion of [3-¹³C]alanine allows for the precise measurement of systemic alanine turnover.[14] When combined with Positional Isotopomer NMR Tracer Analysis (PINTA), researchers can simultaneously assess rates of hepatic mitochondrial oxidation and pyruvate carboxylase flux, providing a comprehensive picture of the cycle's impact on liver metabolism.[7][14]

Experimental Protocol: Assessing Alanine Turnover and Hepatic Flux

The following is a generalized protocol based on methodologies used in human metabolic studies.[7][14]

-

Subject Preparation: Healthy volunteers undergo a controlled fasting period (e.g., 12 to 60 hours) to induce the metabolic state of interest.

-

Catheter Placement: Intravenous catheters are placed for the infusion of stable isotopes and for frequent blood sampling.

-

Isotope Infusion: A primed-continuous infusion of a labeled tracer, such as [3-¹³C]alanine, is initiated to achieve a steady state of isotopic enrichment in the plasma.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the infusion period.

-

Sample Analysis: Plasma is separated, and metabolites are prepared for analysis by mass spectrometry or NMR spectroscopy to determine isotopic enrichment.

-

Flux Calculation: Metabolic flux rates (e.g., alanine turnover, rate of gluconeogenesis) are calculated using steady-state kinetic models. For instance, the rate of appearance (Ra) of alanine can be calculated based on the tracer infusion rate and the measured plasma enrichment.

Clinical and Pharmacological Relevance

Dysregulation of the Glucose-Alanine cycle is implicated in several disease states, making its components potential targets for therapeutic intervention.

Hepatocellular Carcinoma (HCC)

Recent research has highlighted the dependency of some cancer cells on the Glucose-Alanine cycle for survival and proliferation.[6] In nutrient-poor tumor microenvironments, HCC cells can reprogram their metabolism to use L-Alanine as an alternative fuel source.[6]

-

Mechanism: Studies have identified that Glutamic Pyruvate Transaminase 1 (GPT1) is a key enzyme in alanine metabolism within HCC cells.

-

Therapeutic Target: This dependency makes GPT1 a promising target for novel cancer therapies. For example, the natural compound Berberine has been shown to inhibit GPT1, leading to reduced ATP production and suppressed growth in alanine-supplied HCC cells.[6]

Diabetes and Metabolic Syndrome

In insulin-resistant states like type 2 diabetes, the regulation of the Glucose-Alanine cycle is impaired. The lack of insulin-mediated suppression leads to increased muscle protein breakdown and elevated hepatic gluconeogenesis from alanine, contributing to hyperglycemia.[15] Understanding the regulatory nodes of this cycle could open new avenues for managing blood glucose levels in diabetic patients.

Cachexia

In cancer-associated cachexia, a condition characterized by severe weight loss, there are profound alterations in host metabolism. Studies in weight-losing lung cancer patients have shown a significant correlation between the degree of weight loss and an increase in gluconeogenesis from alanine, suggesting the cycle is hyperactive in this state.[16]

Conclusion and Future Directions

L-Alanine is far more than a simple building block for proteins; it is a central player in a sophisticated metabolic network that ensures nitrogen balance and glucose homeostasis during times of physiological stress. The Glucose-Alanine Cycle, orchestrated by the precise enzymatic activities in muscle and liver, underscores the remarkable metabolic flexibility and inter-organ cooperation of the human body.

Future research will likely focus on:

-

Pharmacological Modulation: Developing specific inhibitors or activators of key enzymes like ALT/GPT for therapeutic use in cancer and metabolic diseases.

-

Nutritional Interventions: Exploring how dietary interventions, particularly involving branched-chain amino acids, can modulate the flux through the cycle to benefit patients with liver disease or metabolic syndrome.

-

Advanced Imaging and Tracing: Employing more advanced, non-invasive techniques to visualize and quantify the cycle's activity in real-time across different physiological and pathological states.

A deeper understanding of the nuanced role of L-Alanine within this cycle will continue to provide critical insights for the development of next-generation therapeutics aimed at correcting metabolic dysregulation.

References

- Dr.Oracle. (2025, May 25). What transports nitrogen from muscle to liver?

- Slideshare. (n.d.). 8 Glucose-alanine cycle | PPTX.

- Petersen, M. C., et al. (2019, September 23). Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans. PMC - NIH.

- Wikipedia. (n.d.). Cahill cycle.

- Proprep. (n.d.). Explain the glucose alanine cycle and its importance in amino acid metabolism.

- JJ Medicine. (2017, December 5). Glucose-Alanine Cycle | Cahill Cycle | Nitrogenous Waste Transport and Removal.

- Homework.Study.com. (n.d.). Describe the role and reactions of the glucose-alanine cycle in detail.

- ResearchGate. (n.d.). The glucose–alanine cycle. Alanine is synthesized in muscle by...

- Roden, M. (2019, September 23). Hungry for your alanine: when liver depends on muscle proteolysis. PMC - PubMed Central.

- PubChem - NIH. (n.d.). Glucose-Alanine Cycle | Pathway.

- Tuscany Diet. (2017, January 15). Glucose-Alanine Cycle: Pathway and Role in Metabolism.

- Bender, D. A. (n.d.). The Glucose-Alanine Cycle.

- SMPDB. (2013, August 1). Glucose-Alanine Cycle.

- Medicosis Perfectionalis. (2016, August 4). Glucose-alanine cycle. YouTube.

- The Bumbling Biochemist. (2023, December 2). Transamination & the glucose-alanine cycle. YouTube.

- Stankiewicz, B., et al. (n.d.). Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions. PubMed Central.

- Semantic Scholar. (n.d.). Alanine: Key Role in Gluconeogenesis.

- Ninja Nerd. (2017, May 30). Metabolism | Gluconeogenesis. YouTube.

- ditki medical and biological sciences. (n.d.). Nitrogen Transport (Glutamine Synthesis, Glucose/Alanine Cycle).

- Heemskerk, J. W., et al. (n.d.). Altered Hepatic Gluconeogenesis during l-Alanine Infusion in Weight-losing Lung Cancer Patients as Observed by Phosphorus Magnetic Resonance Spectroscopy and Turnover Measurements. AACR Journals.

Sources

- 1. 8 Glucose-alanine cycle | PPTX [slideshare.net]

- 2. youtube.com [youtube.com]

- 3. proprep.com [proprep.com]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. researchgate.net [researchgate.net]

- 6. Cahill cycle - Wikipedia [en.wikipedia.org]

- 7. Hungry for your alanine: when liver depends on muscle proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. SMPDB [smpdb.ca]

- 11. droracle.ai [droracle.ai]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. david-bender.co.uk [david-bender.co.uk]

- 16. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Genetic Regulation of L-Alanine Metabolism

Foreword

L-Alanine, structurally one of the simplest amino acids, occupies a uniquely central position in the nexus of cellular metabolism. Far from being a mere building block for proteins, it is a critical shuttle molecule for nitrogen, a key substrate for glucose synthesis, and an emerging player in cellular signaling.[1][2][3] Its metabolism is intricately linked with carbohydrate breakdown, the citric acid cycle, and the synthesis of other amino acids, making the regulation of its metabolic pathways a cornerstone of cellular homeostasis.[4] For researchers in metabolic diseases, oncology, and drug development, a deep understanding of the genetic and signaling networks that govern L-alanine flux is not just advantageous—it is essential. This guide provides a technical exploration of these regulatory mechanisms, synthesizes field-proven experimental approaches, and offers a framework for future investigation.

The Core Biochemistry: A Reversible Hub

The synthesis and degradation of L-alanine are elegantly simple, primarily revolving around a single, reversible reaction that directly links amino acid and carbohydrate metabolism.

-

Biosynthesis and Catabolism: The principal pathway for both the formation and breakdown of L-alanine is the transamination of pyruvate.[2][5][6] This reaction is catalyzed by Alanine Aminotransferase (ALT) , also known as Glutamic-Pyruvic Transaminase (GPT).[1][7]

This reversibility allows cells to dynamically manage carbon skeletons and nitrogen pools based on metabolic demand. During fasting, muscle protein is broken down, and the resulting nitrogen is transported to the liver as alanine. In the liver, alanine is converted back to pyruvate, which serves as a crucial substrate for gluconeogenesis to maintain blood glucose levels.[1][8][9] This entire process is known as the Glucose-Alanine Cycle .[1]

Caption: The Glucose-Alanine Cycle, linking muscle and liver metabolism.

Key Genes and Their Regulation

The expression and activity of enzymes central to alanine metabolism are tightly controlled at the genetic level. This regulation ensures that alanine production and consumption are matched to the cell's physiological state.

| Gene | Enzyme | Primary Function | Key Regulatory Insights |

| GPT (ALT1) | Glutamic-Pyruvic Transaminase 1 (Cytosolic) | Bidirectional conversion of alanine and pyruvate in the cytosol, primarily in the liver.[1][7] | Expression is influenced by hormones like insulin and cortisol.[7] Elevated expression/release is a clinical biomarker for liver damage.[10][11] |

| GPT2 | Glutamic-Pyruvic Transaminase 2 (Mitochondrial) | Primarily involved in alanine catabolism within mitochondria. | Upregulated in MYC-driven liver cancers, creating a targetable metabolic dependency.[12] |

| AGXT | Alanine-Glyoxylate Aminotransferase (Peroxisomal) | Detoxification of glyoxylate to glycine in the liver.[13][14] | Liver-specific expression.[14] Mutations cause mislocalization to mitochondria, leading to Primary Hyperoxaluria Type I.[13][15] Can be post-transcriptionally regulated by miR-4660.[14] |

| avtA, alaA (yfbQ), alaC (yfdZ) | Alanine Transaminases (in E. coli) | Major enzymes for alanine synthesis from various amino donors.[16][17] | Expression of avtA and alaA is modestly repressed by alanine.[17] L-alanine can also influence the activity of the global regulator Lrp.[2] |

Authoritative Insight: The Duality of Alanine Aminotransferase

The existence of two major isoforms of ALT, cytosolic (GPT) and mitochondrial (GPT2), is not redundant. This compartmentalization allows for fine-tuned control over metabolic flux. While GPT in the cytosol is positioned to readily engage with pyruvate from glycolysis and manage the large-scale nitrogen transport of the Glucose-Alanine cycle, GPT2's mitochondrial location links alanine metabolism directly to the TCA cycle and oxidative phosphorylation. In cancer, this division is exploited; rapidly proliferating cells with high energetic demands, such as MYC-driven liver tumors, become critically dependent on GPT2 to fuel the TCA cycle with carbon skeletons derived from alanine.[12] This dependency transforms GPT2 from a housekeeping enzyme into a compelling therapeutic target.

L-Alanine as a Signaling Molecule

Beyond its metabolic roles, L-alanine is an important signaling molecule that can trigger widespread changes in cellular programming and gene expression.

AMPK Activation: Sensing Energy Status

Recent research has identified L-alanine as a unique amino acid energy sensor capable of activating AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis.[18][19]

-

Mechanism: The intracellular metabolism of L-alanine, particularly its conversion to pyruvate, alters the balance of TCA cycle metabolites. This leads to an increase in the cellular AMP/ATP ratio, the canonical trigger for AMPK activation.[18]

-

Consequence: Activated AMPK initiates a signaling cascade that promotes catabolic processes (like glucose uptake and fatty acid oxidation) while inhibiting anabolic processes (like protein and lipid synthesis), thereby restoring energy balance.

-

Systemic Impact: In vivo, oral administration of alanine has been shown to improve systemic glucose tolerance, an effect that is dependent on AMPK activity.[18][19]

Caption: L-Alanine activates AMPK by increasing the cellular AMP/ATP ratio.

Global Gene Expression Changes

Prolonged exposure of cells to L-alanine can induce significant alterations in the transcriptome. In pancreatic beta-cells, for instance, chronic L-alanine treatment up-regulated 66 genes involved in a wide array of functions including cellular signaling, metabolism, protein synthesis, and apoptosis.[20] This demonstrates that L-alanine can exert long-term effects on cellular phenotype and function by fundamentally reprogramming gene expression networks.

Methodologies for Interrogating L-Alanine's Genetic Regulation

To dissect the complex regulatory networks governing L-alanine metabolism, a multi-pronged experimental approach is required. The following protocols are designed as self-validating systems to ensure robust and reproducible findings.

Protocol 1: Transcriptomic Profiling via RNA-Sequencing (RNA-Seq)

-

Expertise & Causality: To gain a global, unbiased view of how L-alanine availability alters gene expression, RNA-Seq is the gold standard.[21] It allows for the simultaneous quantification of all transcripts, revealing entire pathways and novel genes that are transcriptionally regulated in response to metabolic shifts.

-

Detailed Methodology:

-

Experimental Design: Culture relevant cells (e.g., HepG2 hepatocytes, PANC-1 pancreatic cancer cells) in standard media. Create experimental groups by supplementing media with low (e.g., 0.1 mM), physiological (e.g., 0.5 mM), and high (e.g., 10 mM) concentrations of L-alanine for a defined period (e.g., 24 hours). Include at least three biological replicates per condition.

-

RNA Extraction: Harvest cells and extract total RNA using a column-based kit with on-column DNase digestion to eliminate genomic DNA contamination.

-

Quality Control: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Only samples with an RNA Integrity Number (RIN) > 8.0 should proceed.

-

Library Preparation: Generate sequencing libraries from 1 µg of total RNA using a poly(A) selection method to enrich for mRNA.

-

Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to a depth of at least 20 million single-end reads per sample.

-

Bioinformatic Analysis:

-

Align reads to the reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantify gene counts using tools like HTSeq or Salmon.

-

Perform differential expression analysis between conditions using DESeq2 or edgeR, applying a false discovery rate (FDR) cutoff of < 0.05.

-

Conduct pathway enrichment analysis (e.g., GO, KEGG) on the list of differentially expressed genes to identify regulated biological processes.

-

-

-

Trustworthiness: The use of biological replicates, stringent QC metrics (RIN score), and FDR correction for statistical analysis ensures the results are robust and minimizes false positives.

Protocol 2: Identifying Direct Regulatory Targets via ChIP-Sequencing (ChIP-Seq)

-

Expertise & Causality: While RNA-Seq reveals what genes are regulated, ChIP-Seq explains how. By immunoprecipitating a specific transcription factor (TF), we can identify its direct binding sites across the genome. This is crucial for linking metabolic signals to the TFs that execute the corresponding transcriptional program.

-

Detailed Methodology:

-

Hypothesis-Driven TF Selection: Based on RNA-Seq data or literature, select a candidate TF suspected of mediating alanine-responsive gene expression (e.g., a TF known to be regulated by AMPK).

-

Cell Treatment & Cross-linking: Treat cells with high vs. low alanine as in the RNA-Seq protocol. Cross-link protein-DNA complexes by adding formaldehyde directly to the media for 10 minutes. Quench with glycine.

-

Chromatin Shearing: Lyse cells and shear chromatin to an average size of 200-600 bp using sonication. Optimize sonication conditions to ensure consistent fragment size.

-

Immunoprecipitation (IP): Incubate sheared chromatin overnight with a ChIP-grade antibody specific to the target TF. Use Protein A/G magnetic beads to capture the antibody-TF-DNA complexes. Include a negative control IP with a non-specific IgG antibody.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation & Sequencing: Prepare sequencing libraries and sequence to a depth of at least 30 million reads per sample.

-

Bioinformatic Analysis:

-

Align reads to the reference genome.

-

Perform "peak calling" using a tool like MACS2, comparing the TF IP sample to the IgG control to identify significant enrichment sites.

-

Annotate peaks to nearby genes.

-

Perform motif analysis on the peak sequences to confirm the presence of the TF's known binding motif.

-

-

-

Trustworthiness: The inclusion of an IgG control is critical for distinguishing true binding events from non-specific background. Integrating ChIP-Seq data with RNA-Seq data (identifying genes that are both bound by the TF and differentially expressed) provides powerful, validated evidence of direct transcriptional regulation.

Caption: Workflow for integrating RNA-Seq and ChIP-Seq to map regulatory networks.

Conclusion and Therapeutic Horizons

The genetic regulation of L-alanine metabolism is a dynamic and multi-layered system that is fundamental to cellular and organismal health. From the transcriptional control of key enzymes like ALT and AGXT to its emerging role as a signaling molecule that activates the master energy sensor AMPK, L-alanine stands at a critical intersection of metabolic and genetic networks. This centrality makes it a focal point in disease. The dependence of certain cancers on alanine catabolism has already opened a new therapeutic window, with inhibitors of GPT2 showing promise in preclinical models.[12]

Future research must continue to unravel this complexity. Key questions remain: What is the full cohort of transcription factors and co-regulators that respond to intracellular alanine levels? How do epigenetic modifications, such as histone acetylation, respond to alanine-derived metabolic flux and influence gene expression? Answering these questions, using the integrated experimental approaches outlined in this guide, will be paramount for developing the next generation of therapies that target metabolic vulnerabilities in cancer, diabetes, and liver disease.

References

-

Title: Genetics and Regulation of the Major Enzymes of Alanine Synthesis in Escherichia coli Source: Journal of Bacteriology URL: [Link]

-

Title: The Synthesis and Role of β-Alanine in Plants Source: Frontiers in Plant Science URL: [Link]

-

Title: alanine biosynthesis/degradation | Pathway Source: PubChem URL: [Link]

-

Title: L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis Source: PubMed URL: [Link]

-

Title: AGXT | Rupa Health Source: Rupa Health URL: [Link]

-

Title: Gene Regulation and Cellular Metabolism: An Essential Partnership Source: PubMed Central (NIH) URL: [Link]

-

Title: Exploring the Role of Alanine Aminotransferase 1 (GPT) in Metabolism and Liver Function Source: LinkedIn URL: [Link]

-

Title: Metabolic engineering of microorganisms for L-alanine production Source: Journal of Industrial Microbiology and Biotechnology URL: [Link]

-

Title: L-alanine degradation III | Pathway Source: PubChem URL: [Link]

-

Title: Mitochondrial protein carboxyl-terminal alanine-threonine tailing promotes human glioblastoma growth by regulating mitochondrial function Source: eLife URL: [Link]

-

Title: Alanine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Alanine Metabolism | Pathway Source: PubChem URL: [Link]

-

Title: Exploring the relationship between metabolism and immune microenvironment in breast cancer bone metastasis based on metabolic pathways Source: PLOS One URL: [Link]

-

Title: Amino acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Alanine Biosynthesis Source: YouTube URL: [Link]

-

Title: Biochemical, genetic, and regulatory studies of alanine catabolism in Escherichia coli K12 Source: PubMed URL: [Link]

-

Title: Genetics and regulation of the major enzymes of alanine synthesis in Escherichia coli Source: PubMed URL: [Link]

-

Title: Alanine aminotransferase (ALT) blood test Source: Mayo Clinic URL: [Link]

-

Title: KEGG PATHWAY Database Source: KEGG URL: [Link]

-

Title: Alanine transaminase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Alanine supplementation exploits glutamine dependency induced by SMARCA4/2-loss Source: Nature Communications URL: [Link]

-

Title: GPT glutamic--pyruvic transaminase [ (human)] - Gene Result Source: NCBI URL: [Link]

-

Title: AGXT alanine--glyoxylate aminotransferase [ (human)] - Gene Result Source: NCBI URL: [Link]

-

Title: Alanine Catabolism as a Targetable Vulnerability for MYC-Driven Liver Cancer Source: bioRxiv URL: [Link]

-

Title: l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism Source: PubMed Central (NIH) URL: [Link]

-

Title: Using Gene Expression to Study Specialized Metabolism—A Practical Guide Source: ResearchGate URL: [Link]

-

Title: AGXT - Alanine--glyoxylate aminotransferase - Homo sapiens (Human) Source: UniProtKB URL: [Link]

-

Title: Selective Alanine Transporter Utilization Creates a Targetable Metabolic Niche in Pancreatic Cancer Source: AACR Journals URL: [Link]

-

Title: What are the experimental approaches for studying a metabolic pathway? Source: Quora URL: [Link]

-

Title: GPT Gene - Glutamic--Pyruvic Transaminase Source: GeneCards URL: [Link]

-

Title: Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes Source: PubMed Central (NIH) URL: [Link]

-

Title: Protein Homeostasis Defects of Alanine-Glyoxylate Aminotransferase: New Therapeutic Strategies in Primary Hyperoxaluria Type I Source: PubMed Central (NIH) URL: [Link]

-

Title: Metabolic regulation of chromatin modifications and gene expression Source: Journal of Cell Biology URL: [Link]

-

Title: AGXT Gene - GeneCards | AGT1 Protein | AGT1 Antibody Source: GeneCards URL: [Link]

-

Title: l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism Source: Molecular Metabolism URL: [Link]

Sources

- 1. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 2. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. Alanine - Wikipedia [en.wikipedia.org]

- 5. alanine biosynthesis/degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. elisakits.co.uk [elisakits.co.uk]

- 8. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Alanine aminotransferase (ALT) blood test - Mayo Clinic [mayoclinic.org]

- 11. GPT glutamic--pyruvic transaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Alanine Catabolism as a Targetable Vulnerability for MYC-Driven Liver Cancer | bioRxiv [biorxiv.org]

- 13. AGXT | Rupa Health [rupahealth.com]

- 14. AGXT alanine--glyoxylate aminotransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Protein Homeostasis Defects of Alanine-Glyoxylate Aminotransferase: New Therapeutic Strategies in Primary Hyperoxaluria Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Genetics and regulation of the major enzymes of alanine synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]

- 20. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

L-Alanine Transport Mechanisms: A Molecular and Kinetic Analysis

Topic: L-Alanine Transport Mechanisms Across Cell Membranes Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Alanine is a pivotal metabolic node, serving not merely as a proteinogenic building block but as a primary vehicle for nitrogen transport (glucose-alanine cycle) and a critical co-substrate for cancer metabolism. Its transport across the plasma membrane is not passive; it is orchestrated by a complex network of Solute Carrier (SLC) proteins.

This guide dissects the three primary L-alanine transport systems—ASCT2 (SLC1A5) , SNAT2 (SLC38A2) , and ATB0,+ (SLC6A14) . We move beyond basic textbook definitions to explore their kinetic asymmetries, stoichiometric coupling, and the experimental protocols required to isolate their activities in complex biological systems. This document is designed to serve as a self-validating reference for experimental design in metabolic oncology and prodrug development.

Molecular Taxonomy of L-Alanine Transporters

While over 60 SLC families exist, L-alanine transport is dominated by three distinct families, each with unique energetic coupling and physiological roles.

The SLC1 Family: Obligate Exchangers (ASCT2)

ASCT2 (SLC1A5) is a Na

-

Mechanism: "Harmonizer" of amino acid pools.[1] It equilibrates cytoplasmic and extracellular pools.[1]

-

Key Feature: It exhibits functional asymmetry .[1] While it exchanges substrates, L-alanine is preferentially transported inward, often coupled to the efflux of L-glutamine, linking it directly to mTORC1 signaling.

The SLC38 Family: The "Loaders" (SNAT2)

SNAT2 (SLC38A2) represents the classical "System A" transport activity. It is a Na

-

Mechanism: Secondary active transport capable of net accumulation of substrates against steep concentration gradients.

-

Key Feature: It is highly regulated by amino acid starvation (via the GCN2-ATF4 pathway) and serves as the "loader" that provides the intracellular substrates (like L-alanine or L-glutamine) required to drive ASCT2 exchange.

The SLC6 Family: The "Scavengers" (ATB0,+)

ATB0,+ (SLC6A14) is a Na

-

Mechanism: Highly concentrative symport driven by both Na

and Cl -

Key Feature: Upregulated in specific cancers (e.g., ER+ breast cancer) to scavenge nutrients in nutrient-poor microenvironments.

Mechanistic & Kinetic Profiling

The following table synthesizes the kinetic parameters and mechanistic distinctions required for experimental differentiation.

Table 1: Comparative Kinetics of L-Alanine Transporters

| Feature | ASCT2 (SLC1A5) | SNAT2 (SLC38A2) | ATB0,+ (SLC6A14) |

| Transport Mode | Obligate Antiport (Exchange) | Symport (Net Uptake) | Symport (Net Uptake) |

| Ion Coupling | Na | Na | 2 Na |

| Electrogenicity | Electroneutral (mostly)* | Electrogenic (inward current) | Electrogenic (inward current) |

| L-Ala Km (approx) | ~40–60 µM (External) | ~0.5 – 1.0 mM | ~200 µM |

| Inhibitors | GPNA (pan-specific), L- | MeAIB (System A specific) | |

| Li+ Tolerance | Intolerant (Strict Na | Tolerant (Li | Intolerant |

| Physiological Role | Pool equilibration / mTORC1 link | Net nutrient accumulation | Nutrient scavenging |

*Note: While ASCT2 exchange is electroneutral, it is associated with an uncoupled anion leak conductance that can be measured electrophysiologically.

Visualization: The ASCT2 Alternating Access Cycle

The following diagram illustrates the kinetic cycle of ASCT2, emphasizing the "Ping-Pong" mechanism where intracellular substrate binding is required to reset the transporter.

Experimental Methodologies

To study L-Alanine transport accurately, one must isolate the specific transporter of interest from the background "noise" of other systems.

Protocol A: Radiolabeled Uptake Assay ( H-L-Alanine)

This is the gold standard for quantifying flux. The key to scientific integrity here is differential inhibition .

Objective: Distinguish SNAT2 activity from ASCT2 activity in a cancer cell line.

Materials:

- H-L-Alanine (Specific Activity > 30 Ci/mmol).

-

Buffers:

-

Krebs-Ringer-HEPES (KRH): Standard Na

buffer. -

Na

-Free KRH: Substitute NaCl with Choline-Cl or NMDG-Cl (Negative Control). -

Li

-KRH: Substitute NaCl with LiCl (Validates SNAT2).

-

-

Inhibitors:[1][2][3][4][5][6][7][8]

-

MeAIB (2-10 mM): Specifically blocks SNAT2 (System A).

-

GPNA (1-3 mM): Blocks ASCT2 (and some others).

-

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., HEK293 or HeLa) in 24-well plates; grow to 80% confluence.

-

Equilibration: Wash cells 2x with warm Na

-free KRH to deplete intracellular amino acids (critical for maximizing uptake gradients). -

Transport Initiation (Pulse): Add 250 µL of Transport Buffer containing 1 µCi/mL

H-L-Alanine + 50 µM unlabeled L-Alanine.-

Condition 1 (Total Uptake): Standard KRH.

-

Condition 2 (Na-Independent): Choline-Cl KRH (measures System L or diffusion).

-

Condition 3 (SNAT2 Block): Standard KRH + 5 mM MeAIB.

-

Condition 4 (ASCT2 Block): Standard KRH + 2 mM GPNA.

-

-

Incubation: Incubate for 5 minutes at 37°C. (Must be initial rate; linear phase).

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold Na

-free KRH. -

Lysis & Counting: Lyse with 0.1 M NaOH. Add scintillation fluid and count (CPM).

Data Analysis (Self-Validation):

-

SNAT2 Activity = (Total Uptake) - (Uptake with MeAIB).

-

ASCT2 Activity = (Uptake with MeAIB) - (Na

-Independent Uptake). Assumption: MeAIB leaves ASCT2 active.

Protocol B: Two-Electrode Voltage Clamp (TEVC)

Used for detailed kinetic characterization in Xenopus laevis oocytes.

Why this method? SNAT2 and ATB0,+ are electrogenic (net charge movement). ASCT2 is electroneutral but exhibits an anion leak current.

Workflow:

-

Expression: Inject cRNA for SLC1A5 or SLC38A2 into oocytes. Incubate 3-5 days.

-

Setup: Impale oocyte with two microelectrodes (Voltage and Current). Clamp at -60 mV.

-

Perfusion: Perfuse with ND96 buffer (pH 7.4).

-

Substrate Application: Apply L-Alanine (0.01 - 10 mM).

-

Recording:

-

SNAT2: Observe inward current (

) proportional to Na -

ASCT2: Observe current only if SCN

(Thiocyanate) is present (anion leak mode) OR measure capacitive transient currents during rapid solution exchange.

-

Visualization: Experimental Logic Flow

This decision tree helps researchers select the correct inhibitor/condition to isolate specific transport components.

Therapeutic Implications

Prodrug Delivery via ATB0,+

Because ATB0,+ (SLC6A14) has broad specificity and is upregulated in colon and breast cancers, it is a prime target for prodrug delivery. Drugs (e.g., acyclovir or gemcitabine) conjugated to L-alanine or L-valine esters can hijack this transporter to achieve 1000-fold concentrative accumulation inside the tumor, bypassing passive diffusion limits.

Starving the "Glutamine Addiction"

Many tumors are "glutamine addicted." They use SNAT2 to load alanine/glutamine, which is then exchanged via ASCT2 to bring in Leucine (via LAT1) to activate mTORC1.[6]

-

Strategy: Dual inhibition of SNAT2 (to stop the loading) and ASCT2 (to stop the exchange) is required. Blocking only ASCT2 often leads to compensatory upregulation of SNAT2 (an effect known as the "amino acid starvation response").

References

-

Kanai, Y., et al. (2013). "The SLC1 high-affinity glutamate and neutral amino acid transporter family." Molecular Aspects of Medicine.

-

Bröer, S. (2014). "The SLC38 family of sodium-amino acid co-transporters." Pflügers Archiv - European Journal of Physiology.

-

Sloan, J.L. & Mager, S. (1999).[9][10][11] "Cloning and functional characterization of a human Na+ and Cl- -dependent neutral and cationic amino acid transporter B(0+)." Journal of Biological Chemistry.

-

Garaeva, A.A., et al. (2018).[12] "Cryo-EM structure of the human neutral amino acid transporter ASCT2." Nature Structural & Molecular Biology.

-

Bhutia, Y.D., et al. (2014). "Amino Acid transporters in cancer and their relevance to “glutamine addiction”: novel targets for the design of a new class of anticancer drugs." Cancer Research.

-

Pochini, L., et al. (2014).[12] "Transport mechanism and regulatory properties of the human amino acid transporter ASCT2 (SLC1A5)." Amino Acids.[1][3][4][13][14][15][16][17][18]

Sources

- 1. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Frontiers | Investigations of potential non-amino acid SNAT2 inhibitors [frontiersin.org]

- 3. Lithium can relieve translational repression of TOP mRNAs elicited by various blocks along the cell cycle in a glycogen synthase kinase-3- and S6-kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Suppression and Knockout of ASCT2 or LAT1 in Epithelial and Mesenchymal Human Liver Cancer Cells Fail to Inhibit Growth [mdpi.com]

- 6. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium-Dependent Neutral Amino Acid Transporter 2 Can Serve as a Tertiary Carrier for l-Type Amino Acid Transporter 1-Utilizing Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Amino Acid Transporter SLC6A14 (ATB0,+) – A Target in Combined Anti-cancer Therapy [frontiersin.org]

- 10. Amino Acid Transporter SLC6A14 (ATB0,+) – A Target in Combined Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human solute carrier SLC6A14 is the β-alanine carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pre-steady-state Kinetic Analysis of Amino Acid Transporter SLC6A14 Reveals Rapid Turnover Rate and Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional and Kinetic Comparison of Alanine Cysteine Serine Transporters ASCT1 and ASCT2 [mdpi.com]

- 17. Bidirectional transport of amino acids regulates mTOR and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular uptake of lithium via amino acid transport system A - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Glucose-Alanine Cycle: L-Alanine as a Transcriptional Regulator

Executive Summary

While historically categorized as a non-essential amino acid and a gluconeogenic substrate, L-Alanine has emerged as a critical signaling molecule governing gene expression in immunometabolism and cellular growth.[1] This guide moves beyond the classical Cahill cycle to investigate L-Alanine’s role as a "priming" agent for mTORC1 activation and a metabolic checkpoint for T-cell exit from quiescence. We provide high-resolution protocols for investigating these pathways, ensuring experimental rigor in amino acid sensing studies.

Part 1: The Mechanistic Landscape

The "Priming" Mechanism in mTORC1 Signaling

Contrary to the belief that Leucine is the sole driver of mTORC1, recent structural biology reveals a two-step activation mechanism . L-Alanine functions as a priming amino acid.[2] It does not robustly activate mTORC1 in isolation but is required to sensitize the lysosomal sensing machinery, allowing "activating" amino acids (like Leucine) to trigger the kinase.

-

Mechanism: L-Alanine enters the cell via SNAT transporters (SLC38A2). It accumulates intracellularly, driving the exchange of intracellular Alanine for extracellular Leucine via the LAT1 antiporter, or acting directly on the Ragulator complex to stabilize the Rag GTPases in a "pre-active" state.[1]

-

Gene Targets: This signaling axis regulates the translation of TOP (Terminal Oligopyrimidine) mRNAs, including ribosomal proteins (Rps6, Rpl13) and elongation factors (Eef1a).[1]

Immunometabolic Switching in T-Cells

Naive T-cells are metabolically quiescent. Upon TCR stimulation, they must rapidly synthesize proteins to blast and divide.[1]

-

The Checkpoint: Naive T-cells lack the capacity to synthesize sufficient Alanine de novo because Alanine Aminotransferase (ALT) expression is low during early activation. They are strictly auxotrophic for extracellular Alanine.[1]

-

Transcriptional Impact: Alanine deprivation during this window leads to a failure in upregulating Myc and Slc7a5 (LAT1), effectively arresting the T-cell in a quiescent state despite TCR stimulation.

Hepatic Gluconeogenic Gene Regulation

In the liver, Alanine is not just a substrate; its influx signals a fasting state, synergizing with glucagon to upregulate gluconeogenic machinery.[1]

-

Key Genes: Pck1 (PEPCK-C) and G6pc (Glucose-6-Phosphatase).

-

Pathway: Alanine influx drives pyruvate availability.[1] This metabolic flux prevents the degradation of CREB/FOXO1 transcription factors, maintaining high expression of Pck1 even in the presence of moderate insulin fluctuations.

Part 2: Visualization of Signaling Pathways

Diagram 1: The Amino Acid "Priming" Model at the Lysosome

This diagram illustrates how L-Alanine facilitates the accumulation of Leucine and the subsequent activation of mTORC1.

Caption: L-Alanine enters via SNAT2 and drives Leucine uptake via LAT1 exchange, priming Rag GTPases for mTORC1 activation.[1]

Part 3: Experimental Protocols

To rigorously investigate these mechanisms, researchers must control for amino acid contamination in serum.[1] Standard FBS contains significant Alanine (approx. 400-800 µM).

Protocol A: Amino Acid "Add-Back" Assay (mTORC1 Sensing)

Objective: Determine if L-Alanine acts as a priming agent for gene expression in your cell line.

Reagents:

-

dFBS: Dialyzed Fetal Bovine Serum (10kDa MWCO) – Crucial to remove endogenous AAs.

-

Base Media: DMEM/RPMI lacking all amino acids (Custom formulation).

-

L-Alanine Stock: 1M in PBS (0.22µm filtered).

Workflow:

-

Seeding: Seed cells (e.g., HEK293T or Jurkat) in complete media.[1] Allow 24h recovery.

-

Starvation (The Reset): Wash cells 2x with warm PBS. Incubate in AA-free media + 10% dFBS for 50 minutes.

-

Why: This strips the lysosome of Rag-bound mTORC1.

-

-

The Pulse:

-

Condition 1 (Neg Ctrl): Buffer only.

-

Condition 2 (Priming): Add 0.5 mM L-Alanine for 15 mins.

-

Condition 3 (Activation): Add 0.5 mM L-Leucine for 15 mins.

-

Condition 4 (Synergy): Add L-Alanine (15 min pre-incubation) followed by L-Leucine.

-

-

Lysis & Readout: Rapidly aspirate media and lyse in RIPA buffer with Phosphatase Inhibitors.

-

Target Analysis: Western Blot for p-S6K1 (Thr389) and p-4E-BP1 .

-

Expected Result: Condition 2 shows minimal phosphorylation. Condition 4 shows hyper-phosphorylation compared to Condition 3.

-

Protocol B: T-Cell Quiescence Exit Assay

Objective: Measure L-Alanine dependency for T-cell activation genes (Myc, Cd69).[1]

Workflow:

-

Isolation: Isolate Naive CD8+ T-cells (Negative selection) from murine spleen or human PBMCs.

-

Media Prep: Prepare RPMI (w/o Alanine) + 10% dFBS.

-

Stimulation: Plate cells on anti-CD3/anti-CD28 coated plates.

-

Titration: Add L-Alanine at 0, 50, 200, and 1000 µM.

-

Timepoint: Harvest RNA at 24 hours . (Early activation window).

-

qPCR Analysis: Normalize to Rpl13a (stable housekeeper).

Part 4: Data Interpretation & Gene Targets

The following table summarizes the expected gene expression shifts when L-Alanine availability is manipulated.

| Gene Symbol | Full Name | Function | Exp.[3] Trend (Ala Deprivation) | Mechanism |

| SLC38A2 | SNAT2 | AA Transporter | Upregulated | Adaptive response to AA stress (GCN2/ATF4 pathway). |

| PCK1 | PEPCK-C | Gluconeogenesis | Downregulated | Lack of substrate flux reduces FOXO1 stability. |

| MYC | c-Myc | Transcription Factor | Suppressed | T-cells fail to exit quiescence without Ala pool. |

| RPS6 | Ribosomal Protein S6 | Translation | Unchanged (mRNA) | mRNA stable, but phosphorylation (activity) drops.[1] |

| ASNS | Asparagine Synthetase | Stress Response | Upregulated | Classic marker of Amino Acid Response (AAR). |

Diagram 2: T-Cell Activation Workflow

Visualizing the critical dependency of naive T-cells on extracellular Alanine.[4]

Caption: Naive T-cells are auxotrophic for Alanine; deprivation prevents c-Myc induction and clonal expansion.

References

-

Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[1] Science. [Link] Context: Establishes the amino acid sensing mechanisms upstream of mTORC1, defining the distinction between priming and activating amino acids.

-

Ron-Harel, N., et al. (2019). T Cell Activation Depends on Extracellular Alanine.[1][5] Cell / PubMed Central. [Link] Context: The definitive study identifying Alanine auxotrophy in naive T-cells and its necessity for metabolic reprogramming.

-

He, L., et al. (2020). Regulation of Basal Expression of Hepatic PEPCK and G6Pase by AKT2.[1][6] Biochemical Journal.[6] [Link] Context: Details the signaling pathways controlling gluconeogenic gene expression, where Alanine serves as the primary substrate driving this flux.[1]

-

Cunningham, G. A., et al. (2009). L-alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line.[1] PubMed. [Link] Context: Demonstrates the chronic effects of L-Alanine on gene expression profiles in pancreatic beta-cells.

Sources

- 1. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 2. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Gene Expression - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. T cell activation depends on extracellular alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T Cell Activation Depends on Extracellular Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Enzymatic Synthesis of L-Alanine Derivatives

Abstract & Strategic Overview

The demand for non-canonical L-Alanine derivatives (e.g.,

This guide details two scalable, high-fidelity biocatalytic protocols for synthesizing L-Alanine derivatives:

-

Asymmetric Synthesis (Protocol A): Utilizing

-Transaminases ( -

Kinetic Resolution (Protocol B): Utilizing Lipases (e.g., CAL-B) to selectively hydrolyze racemic esters. This is the "Filter" approach, ideal when the racemic precursor is chemically cheap and accessible.

Decision Matrix: Which Protocol to Choose?

-

Choose Protocol A if you have the corresponding

-keto acid or ketone precursor and require high atom economy. -

Choose Protocol B if you have a racemic ester and need a robust, operationally simple method without cofactor recycling.

Mechanism & Causality

The Transaminase Engine (Protocol A)

-Transaminases operate via a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[1]-

Causality: The reaction is reversible. To drive the synthesis of the L-Alanine derivative, the equilibrium must be displaced.

-

Thermodynamic Drive: We utilize Isopropylamine (IPA) as the amine donor.[2] The coproduct, acetone, is volatile and easily removed, shifting the equilibrium toward product formation (Le Chatelier’s principle).[2]

The Lipase Selectivity (Protocol B)

Lipases (e.g., Candida antarctica Lipase B) exhibit exquisite stereoselectivity for the L-enantiomer of amino acid esters in aqueous/organic interfaces.

-

Causality: The catalytic triad (Ser-His-Asp) preferentially attacks the carbonyl of the L-ester due to steric constraints in the oxyanion hole, leaving the D-ester unreacted.

Visualization: Biocatalytic Workflows

Figure 1: Decision tree and process flow for enzymatic synthesis of L-Alanine derivatives.

Protocol A: Asymmetric Synthesis via -Transaminases

Target: Conversion of

Reagents & Equipment[3]

-

Enzyme: Commercial

-Transaminase (e.g., Codexis ATA-113, ATA-117, or Vibrio fluvialis wild type). -

Cofactor: Pyridoxal-5'-phosphate (PLP).[3]

-

Amine Donor: Isopropylamine (IPA) - Critical for equilibrium shift.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

-

Solvent: DMSO (if substrate solubility is low).

Step-by-Step Methodology

-

Cofactor Prep: Prepare a 10 mM stock solution of PLP in KPi buffer. Note: PLP is light-sensitive; wrap container in foil.

-

Substrate Solution: Dissolve the

-keto acid substrate (50 mM final conc.) in KPi buffer (pH 7.5).-

Optimization: If the substrate is hydrophobic (e.g., phenylpyruvate derivatives), add 10-20% (v/v) DMSO.

-

-

Amine Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1.0 M (20 equivalents).

-

Critical Step: The addition of IPA will drastically raise pH. You must re-adjust pH to 7.5 using 6M HCl before adding the enzyme. Failure to do this will denature the transaminase immediately.

-

-

Reaction Initiation: Add PLP (1 mM final) and the Transaminase enzyme (5–10 mg/mL powder or 10% v/v liquid prep).

-

Incubation & Equilibrium Shift: Incubate at 30°C with open-vessel shaking (or nitrogen sweep) to facilitate the evaporation of the acetone coproduct.

-

Why? Removing acetone prevents the reverse reaction, driving conversion >95%.

-

-

Monitoring: Sample 50 µL every 4 hours. Quench with acetonitrile, filter, and analyze via HPLC.

Protocol B: Kinetic Resolution via Lipases

Target: Enantioselective hydrolysis of racemic N-acetyl-DL-alanine esters or DL-alanine alkyl esters.

Reagents & Equipment

-

Enzyme: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).

-

Substrate: Racemic ethyl or methyl ester of the alanine derivative.

-

Solvent System: MTBE (Methyl tert-butyl ether) saturated with phosphate buffer (pH 7.0).

Step-by-Step Methodology

-

Substrate Prep: Dissolve racemic ester (100 mM) in MTBE.

-

Water Activity Control: Add phosphate buffer (pH 7.0) to the organic phase.[3] A ratio of 10:1 (Organic:Aqueous) is standard.

-

Initiation: Add immobilized CAL-B (10-20 mg per mmol substrate).

-

Incubation: Shake at 30-40°C.

-

Reaction Stop: Monitor conversion. Stop strictly at 45-50% conversion .

-

Warning: Letting the reaction run past 50% will degrade the enantiomeric excess (ee) of the product as the enzyme eventually attacks the D-enantiomer.

-

-

Workup (Self-Validating Separation):

-

Filter off the immobilized enzyme (can be recycled).

-

The reaction mixture now contains L-Acid (product) and D-Ester (unreacted).

-

Extract with aqueous NaHCO3. The L-Acid moves to the aqueous phase; the D-Ester remains in MTBE.

-

Acidify the aqueous phase (pH 2) to precipitate the pure L-Alanine derivative.

-

Analytical Validation & Data Summary

To ensure scientific integrity, every batch must be validated for Enantiomeric Excess (%ee).

Formula:

Recommended HPLC Methods

| Substrate Class | Column Type | Mobile Phase | Detection |

| Free Amino Acids | Chirex 3126 (D-Penicillamine) | 2mM CuSO4 in Water/MeOH (95:5) | UV 254 nm |

| N-Protected Esters | Chiralpak AD-H or OD-H | Hexane/IPA (90:10) | UV 210-254 nm |

| Fluorinated Derivatives | Crownpak CR(+) | pH 1.5 HClO4 (aq) | UV 200 nm |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Acetone accumulation (Equilibrium limitation). | Apply mild vacuum (200 mbar) or N2 sweep to remove acetone. |

| Low Conversion (Protocol A) | Substrate/Product Inhibition. | Use a fed-batch approach (add substrate in pulses). |

| Low ee (Protocol B) | Reaction ran too long (>50% conv). | Stop reaction earlier (40-45% conv). Calculate E-value. |

| Enzyme Precipitation | pH shock from IPA addition. | Always adjust pH of the amine donor solution before enzyme addition. |

References

-

Transaminase Mechanism & Application

- Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.

-

Equilibrium Shifting Strategies

-

Shin, J.S., & Kim, B.G. (1999).[3] "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology & Bioengineering.

-

-

Lipase Kinetic Resolution

- Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure Amino Acids." Tetrahedron.

-

Industrial Scale-Up

- Bornscheuer, U.T., et al. (2012). "Engineering the third wave of biocatalysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. almacgroup.com [almacgroup.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 13C-Labeled L-Alanine in Metabolic Tracing

Abstract